![molecular formula C12H13ClN2O B116352 1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- CAS No. 60548-22-3](/img/structure/B116352.png)
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino] is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AQ-13 and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of AQ-13 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, malaria parasites, and bacteria. AQ-13 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemische Und Physiologische Effekte
AQ-13 has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of malaria parasites and bacteria. AQ-13 has been shown to have minimal toxicity to normal cells, making it a promising candidate for the treatment of cancer, malaria, and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
AQ-13 has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective research tool. However, AQ-13 has some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. It also has a short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the research of AQ-13. One direction is to further investigate its mechanism of action. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer, malaria, and bacterial infections. AQ-13 could also be modified to improve its solubility and half-life, making it more effective as a research tool. Additionally, AQ-13 could be tested against other types of cancer cells, malaria parasites, and bacteria to determine its potential use in treating other diseases.
Wissenschaftliche Forschungsanwendungen
AQ-13 has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer, anti-malarial, and anti-bacterial properties. AQ-13 has been tested against various types of cancer cells, including breast, lung, and colon cancer cells, and has been found to be effective in inhibiting their growth. It has also been tested against Plasmodium falciparum, the parasite responsible for malaria, and has shown promising results in inhibiting its growth. AQ-13 has also been shown to have antibacterial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
60548-22-3 |
|---|---|
Produktname |
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- |
Molekularformel |
C12H13ClN2O |
Molekulargewicht |
236.7 g/mol |
IUPAC-Name |
3-[(7-chloroquinolin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H13ClN2O/c13-9-2-3-10-11(14-5-1-7-16)4-6-15-12(10)8-9/h2-4,6,8,16H,1,5,7H2,(H,14,15) |
InChI-Schlüssel |
MCVPFDOUKZBWJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCO |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

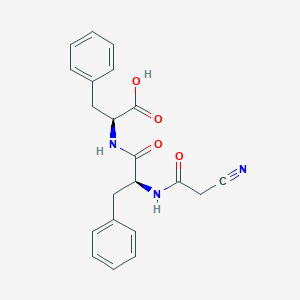
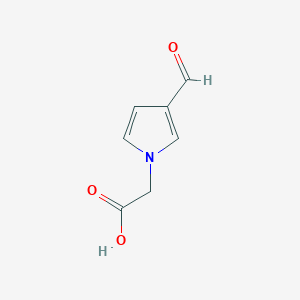
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
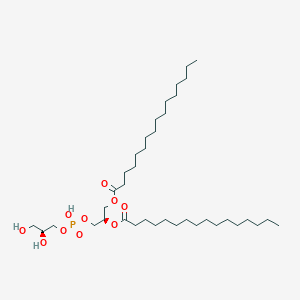
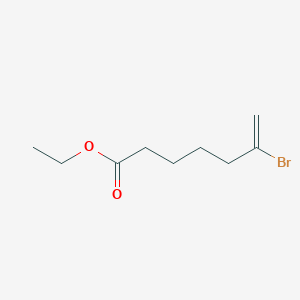
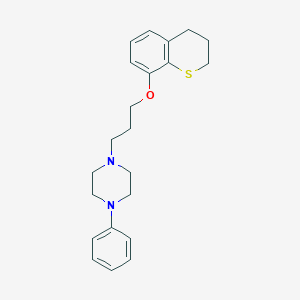
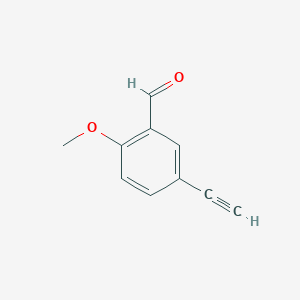
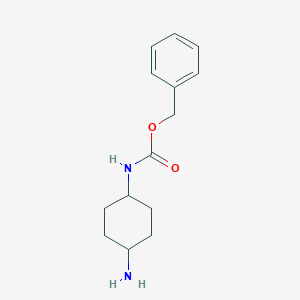
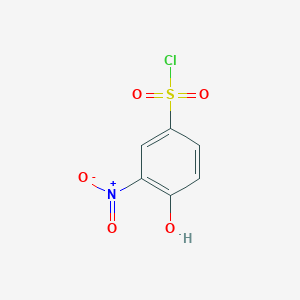
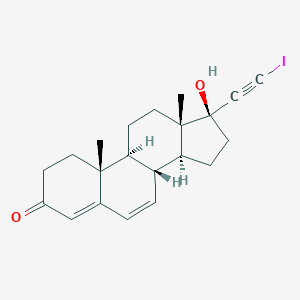
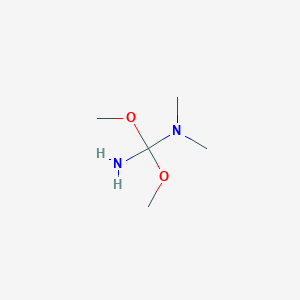
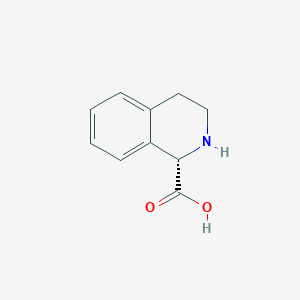
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)